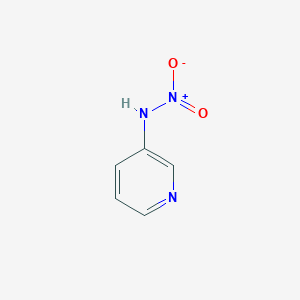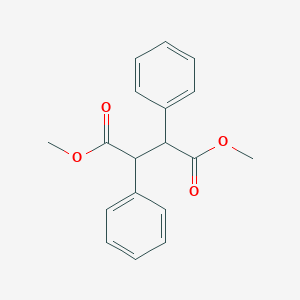
2-bromo-N-(1-hydroxy-2-méthylpropan-2-yl)benzamide
Vue d'ensemble
Description
The compound 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, suggesting potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of antipyrine-like derivatives and carboxyterfenadine derivatives . These reactions often yield good to high product yields and are monitored by techniques such as Thin Layer Chromatography (TLC). The starting materials for these syntheses often include bromobenzoic acids or other halogenated precursors, which are reacted with amines or other nucleophiles to form the desired benzamide derivatives .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the crystal structure of benzamide derivatives . These compounds often crystallize in the monoclinic system and exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which can be energetically significant and contribute to the stability of the molecular assemblies .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including elimination, reduction, and bromination . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and thus the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using a variety of spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These techniques provide information on the functional groups present, molecular geometry, and electronic properties of the compounds. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict and compare the properties of these compounds with experimental data .
Applications De Recherche Scientifique
Activité antioxydante
2-bromo-N-(1-hydroxy-2-méthylpropan-2-yl)benzamide: a été étudié pour ses propriétés antioxydantes. Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif, qui peut entraîner des maladies chroniques telles que le cancer et les maladies cardiaques. La capacité du composé à piéger les radicaux libres, à réduire le stress oxydatif et à chélater les métaux en fait un candidat potentiel pour des applications thérapeutiques .
Propriétés antibactériennes
La recherche a indiqué que les dérivés du benzamide présentent une activité antibactérienne. Ce composé particulier pourrait être utilisé pour développer de nouveaux agents antibactériens ciblant à la fois les bactéries Gram-positives et Gram-négatives, ce qui est essentiel dans la lutte contre les souches résistantes aux antibiotiques .
Potentiel anticancéreux
Les benzamides, y compris This compound, se sont montrés prometteurs dans la recherche sur le cancer. Ils peuvent induire l'apoptose dans les cellules cancéreuses et inhiber la prolifération cellulaire. Cela en fait des candidats potentiels pour le traitement du cancer, en particulier dans les cas où la chimiothérapie traditionnelle est inefficace .
Utilisations anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés du benzamide les rendent adaptés à la recherche sur les traitements des maladies inflammatoires. En modulant les voies inflammatoires, ils peuvent contribuer au développement de médicaments pour traiter des affections comme l'arthrite et les maladies inflammatoires de l'intestin .
Découverte et développement de médicaments
En tant que composé structurel présent dans diverses molécules biologiques, ce dérivé du benzamide peut jouer un rôle dans la découverte de médicaments. Ses caractéristiques structurelles peuvent être utilisées pour concevoir de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits .
Applications industrielles
Au-delà de la recherche médicale, les composés du benzamide ont des applications dans les secteurs industriels. Ils peuvent être utilisés dans l'industrie du plastique et du caoutchouc, l'industrie papetière et l'agriculture. Leurs propriétés chimiques peuvent améliorer la qualité et la fonctionnalité des produits dans ces industries .
Chacune de ces applications démontre la polyvalence et le potentiel de This compound dans la recherche scientifique et l'industrie. Les propriétés diverses du composé permettent son utilisation dans divers domaines, contribuant aux progrès dans les domaines de la santé et de la technologie. Pour plus de détails sur chaque application, y compris les méthodologies et les résultats, les articles de recherche et les revues originaux fournissent des informations approfondies .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSDELHGKNCJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313103 | |
| Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54596-21-3 | |
| Record name | NSC266247 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







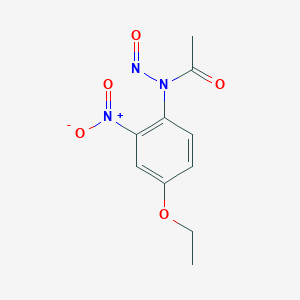
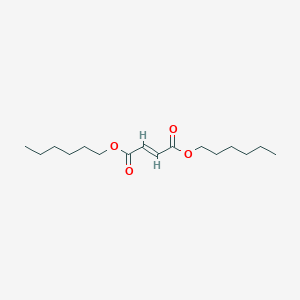

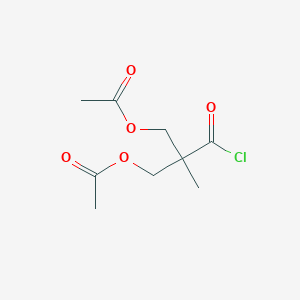
![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

